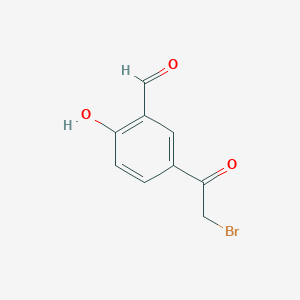

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-bromoacetyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSGRBXPXIPMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449317 | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-50-3 | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115787-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 2 Bromoacetyl 2 Hydroxybenzaldehyde

Multistep Reaction Sequences for Targeted Synthesis

The targeted synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde is typically accomplished through a structured, multistep pathway. A common and effective route begins with salicylaldehyde (B1680747) as the starting material, which undergoes a sequence of acylation, rearrangement, and bromination to yield the final product. patsnap.com This methodical approach allows for precise control over the introduction of functional groups at specific positions on the aromatic ring.

The initial step in the synthetic sequence is the acylation of the hydroxyl group of salicylaldehyde. This reaction serves to protect the hydroxyl group and prepare the molecule for a subsequent rearrangement. The process typically involves reacting salicylaldehyde with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in a solvent like glacial acetic acid. patsnap.com The reaction mixture is heated under reflux to drive the formation of the ester, 2-(acetoxy)-benzaldehyde, with high efficiency. patsnap.com Yields for this acylation step are reported to be exceptionally high, often exceeding 98%. patsnap.com

| Acetylating Agent | Solvent | Reaction Conditions | Product | Yield | Source |

| Acetic Anhydride | Glacial Acetic Acid | Reflux for 2 hours | 2-(acetoxy)-benzaldehyde | 98.2% - 99.4% | patsnap.com |

| Acetyl Chloride | Glacial Acetic Acid | Reflux for 2 hours | 2-(acetoxy)-benzaldehyde | 98.5% | patsnap.com |

Following acylation, the intermediate 2-(acetoxy)-benzaldehyde undergoes a Fries rearrangement. This reaction is a cornerstone of the synthetic pathway, responsible for migrating the acetyl group from the ester oxygen to the aromatic ring, specifically to the para position, forming 5-acetyl-2-hydroxy-benzaldehyde. patsnap.com The mechanism is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

The Lewis acid coordinates to the carbonyl oxygen of the acetyl group, weakening the ester bond. This facilitates the cleavage of the bond, generating a free phenoxide and a highly reactive acylium ion intermediate (CH₃CO⁺). The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction. The hydroxyl group (as a phenoxide) is a strong ortho-, para-directing group, and due to steric hindrance at the ortho position adjacent to the aldehyde, the substitution occurs preferentially at the para position (position 5), yielding the desired 5-acetyl-2-hydroxy-benzaldehyde. patsnap.com

The final step in the synthesis is the selective bromination of the methyl group of the acetyl moiety. This transformation converts 5-acetyl-2-hydroxy-benzaldehyde into the final product, this compound. patsnap.com Achieving selectivity is critical to prevent bromination of the activated aromatic ring.

Techniques for selective side-chain bromination of acetophenone (B1666503) derivatives often involve manipulating the electron density of the aromatic ring and carefully choosing reaction conditions. zenodo.org For instance, bromination can be carried out using bromine in a solvent like methanol (B129727) at low temperatures (0-5°C). zenodo.org The presence of an acid, such as hydrochloric acid, can facilitate the reaction. zenodo.org The choice of solvent and temperature is crucial to favor the kinetic product of side-chain bromination over the thermodynamically favored ring bromination.

Catalytic Approaches and Process Optimization in Synthesis

The efficiency and viability of synthesizing this compound on an industrial scale depend heavily on catalytic methods and process optimization. The selection of appropriate catalysts and solvent systems is paramount for maximizing yield, purity, and reaction rate while minimizing costs and purification efforts. patsnap.com

| Lewis Acid Catalyst | Reactant | Solvent | Temperature | Reaction Time | Product | Source |

| Aluminum Chloride (AlCl₃) | 2-(acetoxy)-benzaldehyde | Dichloromethane (B109758) | 25°C | Not specified | 5-acetyl-2-hydroxy-benzaldehyde | patsnap.com |

| Zinc Chloride (ZnCl₂) | 2-(acetoxy)-benzaldehyde | Dichloromethane | 30°C | 10 hours | 5-acetyl-2-hydroxy-benzaldehyde | patsnap.com |

| Ferric Chloride (FeCl₃) | 2-(acetoxy)-benzaldehyde | Dichloromethane | 25°C | 10 hours | 5-acetyl-2-hydroxy-benzaldehyde | patsnap.com |

The solvent system plays a critical role in each step of the synthesis, affecting solubility, reaction rates, and selectivity.

In the initial acylation step , glacial acetic acid is an effective solvent that also serves as a source of protons, facilitating the reaction. patsnap.com

For the Fries rearrangement , a non-polar, aprotic solvent like dichloromethane is preferred. patsnap.comchemicalbook.com It is an excellent solvent for the reactants and the Lewis acid-substrate complex without interfering with the catalytic activity.

In the final bromination step , the choice of solvent is crucial for selectivity. Solvents like methanol can be used to promote the desired side-chain bromination of the acetyl group. zenodo.org Dichloromethane is also a viable solvent for bromination reactions involving benzaldehyde (B42025) derivatives. chemicalbook.com The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, thereby directing the reaction toward the desired product.

Development of Industrially Feasible Synthetic Routes

The industrial synthesis of this compound, an important intermediate for pharmaceuticals like Salmeterol and Vilanterol, has moved towards methods that improve upon earlier routes which were limited by expensive reagents, poor selectivity, and the need for purification by column chromatography. patsnap.com Modern strategies prioritize cost-effective, scalable, and high-yield processes.

Two primary routes have been developed for industrial application:

Multi-step Synthesis via Fries Rearrangement: This pathway begins with the acylation of a readily available raw material, salicylaldehyde, to form 2-(acetoxy)-benzaldehyde. patsnap.com This intermediate then undergoes a Fries rearrangement reaction, catalyzed by a Lewis acid, to yield 5-acetyl-2-hydroxy-benzaldehyde. The final step is the bromination of this rearranged product to obtain this compound. patsnap.com This method is advantageous as it avoids the direct use of expensive and less selective bromoacetylating agents in the initial step. patsnap.com

Direct Friedel-Crafts Bromoacetylation: A more direct approach involves the Friedel-Crafts acylation of 2-hydroxybenzaldehyde (salicylaldehyde) with bromoacetyl chloride or bromoacetyl bromide. google.com This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). patsnap.comgoogle.com The reaction is generally performed in a suitable solvent like dichloromethane. patsnap.comgoogle.com This method can offer high yields in a single step, making it an attractive option for industrial production. The choice of Lewis acid and reaction conditions can be optimized to maximize yield and minimize the formation of by-products. patsnap.comgoogle.com

Comparative Analysis of Synthetic Protocols

Reaction efficiency, typically measured by chemical yield, and atom economy are critical metrics in evaluating the sustainability and industrial viability of a synthetic route. Atom economy, a concept central to green chemistry, assesses how efficiently the atoms of the reactants are incorporated into the final desired product. primescholars.comrsc.org

Friedel-Crafts Bromoacetylation: This direct approach can be highly efficient in terms of yield, with some protocols reporting yields as high as 89%. However, as a substitution reaction, it inherently has a lower atom economy. The reaction generates a stoichiometric amount of hydrogen halide (HCl or HBr) as a byproduct, and the Lewis acid catalyst must be quenched and removed during workup, contributing to waste. primescholars.com

| Synthetic Route | Key Reagents/Catalyst | Reported Yield | Atom Economy Consideration |

|---|---|---|---|

| Direct Friedel-Crafts Acylation | 2-Hydroxybenzaldehyde, Bromoacetyl Chloride, AlCl₃ | 83% | Lower atom economy due to HCl byproduct and catalyst waste. primescholars.com |

| Direct Friedel-Crafts Acylation | 2-Hydroxybenzaldehyde, Bromoacetylating agent, H₂SO₄ | 89% | Lower atom economy due to acid waste. primescholars.com |

| Multi-step Synthesis (Acylation Step) | Salicylaldehyde, Acetic Anhydride | 98.2-99.4% | High yield for this step; acetic acid is the byproduct. patsnap.com |

| Multi-step Synthesis (Rearrangement Step) | 2-(acetoxy)-benzaldehyde, AlCl₃/FeCl₃/ZnCl₂ | Yields vary with catalyst | The rearrangement itself is 100% atom economical. patsnap.comresearchgate.net |

Achieving high purity of the final this compound is crucial, especially for its use in pharmaceutical synthesis. Industrial-scale purification aims to avoid chromatographic techniques, which are not cost-effective for large quantities. patsnap.com The primary strategies employed are precipitation and crystallization.

The typical isolation process following a Friedel-Crafts reaction involves several key steps:

Quenching: The reaction mixture is slowly added to a mixture of ice and water, often with the addition of acid (e.g., HCl) to neutralize the catalyst and precipitate the crude product. patsnap.comgoogle.com

Filtration: The precipitated solid is collected by filtration. patsnap.comchemicalbook.com

Washing: The crude solid is washed to remove residual acids and water-soluble impurities. For further purification, a solvent wash with a non-polar solvent like petroleum ether can be employed to remove organic impurities. google.com

Recrystallization/Crystallization: The final and most critical step for achieving high purity is the crystallization of the crude product from a suitable solvent or solvent system. This process effectively removes impurities that may have co-precipitated, resulting in a crystalline solid product with purity levels often exceeding 99%.

| Purification Step | Description | Purpose |

|---|---|---|

| Precipitation | The reaction mixture is added to an ice/water mixture. patsnap.com | To quench the reaction and isolate the crude product as a solid. |

| Filtration | The solid product is separated from the liquid phase. patsnap.com | To collect the crude product. |

| Solvent Washing | The filtered solid is washed with solvents like water or petroleum ether. google.com | To remove residual reagents, catalysts, and soluble impurities. |

| Crystallization | The crude solid is dissolved in a hot solvent and allowed to cool, forming pure crystals. | To achieve high purity (≥99%) required for pharmaceutical applications. |

Iii. Chemical Transformations and Derivatization Strategies of 5 2 Bromoacetyl 2 Hydroxybenzaldehyde

Reactivity Profiles of the Bromoacetyl Functional Group

The bromoacetyl moiety is a potent electrophile, rendering the α-carbon highly susceptible to nucleophilic attack. This characteristic makes it an effective alkylating agent, a feature extensively exploited in medicinal chemistry for the design of targeted covalent inhibitors. The bromoacetyl group can form stable, covalent bonds with nucleophilic residues, such as the thiol group of cysteine or the imidazole group of histidine, often found in the active sites of enzymes. This irreversible binding can lead to prolonged therapeutic effects.

The reactivity of the α-bromo ketone is significantly enhanced by the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state of SN2 reactions. dalalinstitute.com A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of derivatives.

Table 1: Representative Reactions of the Bromoacetyl Group with Nucleophiles

| Nucleophile (Nu-H) | Functional Group | Product Structure |

|---|---|---|

| Thiol (R-SH) | Thioether | |

| Amine (R-NH₂) | α-Amino ketone | |

| Imidazole | Imidazolium salt |

Modification of the Phenolic Hydroxyl and Aldehyde Moieties

The phenolic hydroxyl and aldehyde groups offer additional sites for chemical derivatization, allowing for the fine-tuning of molecular properties or the introduction of new functionalities for further reactions.

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a more nucleophilic phenoxide. This allows for classical modifications such as alkylation (e.g., Williamson ether synthesis) and acylation to form ethers and esters, respectively. nih.gov Selective modification of the phenolic hydroxyl in the presence of other reactive groups is a key strategy in the multi-step synthesis of complex molecules. researchgate.net

The aldehyde group is an electrophilic center that readily participates in a variety of transformations. nih.gov Its most common reactions include:

Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard reagents) or cyanide to form secondary alcohols or cyanohydrins.

Reductive amination: Condensation with amines followed by reduction to yield secondary or tertiary amines.

Condensation reactions: Reactions with active methylene (B1212753) compounds or amines to form new carbon-carbon or carbon-nitrogen bonds, which are fundamental for building heterocyclic rings.

Table 2: Potential Modifications of the Hydroxyl and Aldehyde Groups

| Functional Group | Reagent/Reaction Type | Resulting Moiety |

|---|---|---|

| Phenolic Hydroxyl | Alkyl halide (e.g., R-Br), Base | Ether (Ar-O-R) |

| Acyl chloride (e.g., R-COCl), Base | Ester (Ar-O-COR) | |

| Aldehyde | NaBH₄ | Primary alcohol |

| R-MgBr, then H₃O⁺ | Secondary alcohol | |

| R-NH₂ | Imine (Schiff base) |

Synthesis of Novel Molecular Scaffolds Incorporating the Compound

The trifunctional nature of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde makes it an ideal starting material for the synthesis of more complex molecular scaffolds, including macrocycles and various heterocyclic systems.

Cyclocondensation Reactions and Macrocycle Formation

Cyclocondensation reactions, which form a ring in one or more steps, can be envisioned using this versatile building block. nih.gov The presence of both electrophilic (bromoacetyl, aldehyde) and nucleophilic (hydroxyl) centers within the same molecule allows for intramolecular reactions or intermolecular reactions with complementary di- or trifunctional reagents to construct macrocyclic structures.

While specific examples starting directly from this compound are not extensively documented, established macrocyclization strategies can be applied. For instance, the bromoacetyl group could react with a long-chain diamine or dithiol in a high-dilution environment to favor intramolecular cyclization, forming a macrocyclic lactam or thiolactone derivative. Alternatively, the aldehyde and hydroxyl groups can be modified to install functionalities amenable to modern macrocyclization techniques, such as ring-closing metathesis (RCM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Generation of Heterocyclic Systems via Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of heterocyclic compounds, and the aldehyde moiety of this compound is perfectly poised for such transformations. journalagent.com

The reaction of the aldehyde group with primary amines yields Schiff bases, also known as imines. chemsociety.org.ng This condensation is a robust and high-yielding reaction, often requiring simple heating or mild acid/base catalysis. Schiff bases derived from 2-hydroxybenzaldehydes are of particular interest due to the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. nih.gov This interaction can lead to the existence of tautomeric equilibria between the enol-imine and keto-enamine forms. nih.gov These compounds are also widely used as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.com

The 2-hydroxybenzaldehyde substructure is a classic precursor for the synthesis of coumarins, a prominent class of heterocyclic compounds. mdpi.com Several named reactions can be employed to construct the coumarin core by forming the α,β-unsaturated lactone ring.

Common synthetic routes include:

Knoevenagel Condensation: Reaction with active methylene compounds like diethyl malonate or ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine) yields coumarin-3-carboxylates or 3-cyanocoumarins. mdpi.comnih.gov

Perkin Reaction: Condensation with an acid anhydride (B1165640) and its corresponding sodium salt.

Wittig Reaction: Reaction with phosphorus ylides.

These methods allow for the introduction of a wide range of substituents on the newly formed lactone ring, leading to a diverse library of coumarin derivatives. Furthermore, multi-component reactions involving 2-hydroxybenzaldehydes, amines, and active methylene compounds can generate more complex coumarin-fused architectures in a single step. researchgate.net

Table 3: Selected Methods for Coumarin Synthesis from 2-Hydroxybenzaldehydes

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Knoevenagel Condensation | Diethyl malonate, Piperidine | Ethyl coumarin-3-carboxylate |

| Knoevenagel Condensation | Ethyl cyanoacetate, Piperidine | 3-Cyanocoumarin |

| Perkin Reaction | Acetic anhydride, Sodium acetate | Coumarin |

Synthesis of Thiazole and Thiazolidinone Derivatives

The α-bromoacetyl moiety within this compound is an ideal electrophilic partner for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.

The reaction with thiourea, for instance, proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the corresponding 2-aminothiazole derivative. This one-pot condensation provides a direct route to functionalized thiazoles bearing the 2-hydroxybenzaldehyde substituent. nih.govresearchgate.net

The general scheme for this transformation is presented below: Reaction of this compound with thiourea to form 2-amino-4-(3-formyl-4-hydroxyphenyl)thiazole.

Thiazolidinone derivatives can also be synthesized, although typically through a multi-step approach. The aldehyde functional group of the parent molecule or a thiazole derivative can be condensed with an amine to form a Schiff base (imine). Subsequent reaction of this imine with thioglycolic acid in a cyclocondensation reaction yields the 4-thiazolidinone ring. nih.govresearchgate.net

| Product Type | Key Reagents | Reaction Type | Potential Product |

| Thiazole | Thiourea or Substituted Thioamides | Hantzsch Synthesis | 2-Amino-4-(3-formyl-4-hydroxyphenyl)thiazole |

| Thiazolidinone | 1. Primary Amine2. Thioglycolic Acid | 1. Imine Formation2. Cyclocondensation | 2-Aryl-3-(substituted)-thiazolidin-4-one derivatives |

Creation of Pyrroloisoquinoline Frameworks

The α-haloketone functionality of this compound enables its use in multicomponent reactions to construct complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines. This synthesis can be achieved via a 1,3-dipolar cycloaddition reaction. nih.govscielo.br

The proposed strategy involves the initial N-alkylation of isoquinoline with this compound to form an N-phenacylisoquinolinium bromide salt. In the presence of a base, this salt undergoes deprotonation to generate a reactive intermediate, an isoquinolinium N-ylide. This ylide, acting as a 1,3-dipole, can then react with a variety of dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), in a [3+2] cycloaddition reaction. mdpi.com The initial cycloadduct subsequently undergoes aromatization, often through oxidation or dehydrogenation, to yield the stable pyrrolo[2,1-a]isoquinoline framework. rsc.org This method allows for the direct construction of the fused heterocyclic core with the substituted phenyl moiety at a key position.

| Reaction Stage | Component 1 | Component 2 | Component 3 | Intermediate/Product |

| Salt Formation | This compound | Isoquinoline | N/A | N-(2-(3-formyl-4-hydroxyphenyl)-2-oxoethyl)isoquinolin-2-ium bromide |

| Cycloaddition | Isoquinolinium Salt | Base (e.g., Triethylamine) | Dipolarophile (e.g., DMAD) | Substituted Pyrrolo[2,1-a]isoquinoline |

Mechanistic Investigations of Derivatization Pathways

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.

The Hantzsch thiazole synthesis is a well-established pathway. synarchive.com The mechanism proceeds through the following key steps:

Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group in this compound. This S-alkylation step results in the displacement of the bromide ion and the formation of an isothiourea intermediate.

Cyclization: The primary amino group of the isothiourea intermediate then performs a nucleophilic attack on the carbonyl carbon of the original ketone moiety. This intramolecular condensation forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

Dehydration: The final step involves the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to form a stable, aromatic thiazole ring. researchgate.net

The proposed mechanism for the creation of pyrrolo[2,1-a]isoquinoline frameworks via 1,3-dipolar cycloaddition involves several distinct stages: nih.govscielo.br

Ylide Generation: The reaction begins with the formation of the N-phenacylisoquinolinium salt. A base abstracts an acidic proton from the α-carbon (the methylene bridge between the isoquinolinium nitrogen and the carbonyl group), generating a stabilized isoquinolinium N-ylide. This ylide is a 1,3-dipole, with the negative charge on the exocyclic carbon and the positive charge on the ring nitrogen.

[3+2] Cycloaddition: The generated ylide reacts with a dipolarophile (e.g., an alkyne or alkene like DMAD). This is a concerted pericyclic reaction where the 1,3-dipole adds across the π-system of the dipolarophile to form a five-membered ring, the primary cycloadduct (a tetrahydropyrrolo[2,1-a]isoquinoline).

Aromatization: The non-aromatic primary cycloadduct is typically unstable and spontaneously undergoes oxidation or dehydrogenation to achieve the stability of a fully aromatic system. This final step yields the substituted pyrrolo[2,1-a]isoquinoline product. nih.gov

Iv. Applications in Pharmaceutical and Biomedical Research

Utility as a Crucial Synthetic Intermediate for Therapeutic Agents

The significance of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde in medicinal chemistry is prominently highlighted by its role as a key precursor in the synthesis of long-acting β2-adrenoceptor agonists, a class of drugs essential for the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Precursor in the Synthesis of Long-Acting β2-Adrenoceptor Agonists

This compound is an integral building block in the manufacturing pathways of several commercially significant bronchodilators. Its bifunctional nature allows for sequential chemical modifications, leading to the elaboration of the complex molecular structures characteristic of these drugs.

The synthesis of Salmeterol, a widely prescribed long-acting β2-adrenoceptor agonist, frequently employs this compound as a critical starting material. google.comderpharmachemica.comhsppharma.com A common synthetic strategy involves the Friedel-Crafts acylation of salicylaldehyde (B1680747) with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362), to yield this compound. lookchem.comgoogle.com

This intermediate then undergoes a condensation reaction with N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine. derpharmachemica.com The resulting adduct is subsequently subjected to reduction reactions, typically using sodium borohydride, to convert the ketone and aldehyde functionalities into hydroxyl groups. The final step involves the debenzylation, often through catalytic hydrogenation, to yield Salmeterol. lookchem.com This synthetic route underscores the indispensable role of this compound in constructing the "saligenin" portion of the Salmeterol molecule. lookchem.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Salicylaldehyde, Bromoacetyl bromide/chloride | AlCl3 (Friedel-Crafts acylation) | This compound |

| 2 | This compound, N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine | Condensation | Adduct |

| 3 | Adduct from Step 2 | NaBH4 (Reduction) | Dihydroxy amine |

| 4 | Dihydroxy amine from Step 3 | H2, Pd/C (Debenzylation) | Salmeterol |

Similarly, this compound is an important intermediate in the synthesis of Vilanterol, another potent long-acting β2-adrenoceptor agonist. patsnap.com Although various synthetic strategies for Vilanterol exist, many converge on the use of a key intermediate derived from this bromoacetyl compound. The synthesis often involves the reaction of this compound with a chiral amine, followed by a series of steps including reduction and the introduction of the characteristic side chain of Vilanterol. patsnap.comarkat-usa.org The initial acylation to form this compound is a crucial step that sets the stage for the subsequent construction of the Vilanterol molecule. patsnap.com

Exploration of Biological Activities of Derived Compounds

Beyond its utility as a synthetic intermediate, researchers are actively exploring the inherent biological activities of compounds derived from this compound. The reactive nature of the bromoacetyl group allows for the facile synthesis of a diverse range of derivatives, which are then screened for various pharmacological properties.

Evaluation of Antimicrobial Properties (e.g., Antibacterial, Antiviral)

Derivatives of this compound, particularly thiosemicarbazones, have been investigated for their antimicrobial potential. Thiosemicarbazones are a class of compounds known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal effects. mdpi.comnih.govresearchgate.netirjmets.com The synthesis of these derivatives typically involves the condensation of this compound with a thiosemicarbazide. The resulting thiosemicarbazone can then be used to form metal complexes, which in some cases, have shown enhanced antimicrobial activity. researchgate.net While specific studies on derivatives of this compound are part of ongoing research, the broader class of thiosemicarbazones derived from substituted salicylaldehydes has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.net

The antiviral potential of compounds derived from this scaffold is also an area of interest. Although direct antiviral studies on derivatives of this compound are not extensively reported, related compounds have been evaluated for their ability to inhibit viral replication. unisr.itnih.gov

| Compound Class | Example Organisms Tested | General Findings |

| Thiosemicarbazones | Staphylococcus aureus, Escherichia coli | Some derivatives and their metal complexes show antibacterial activity. researchgate.net |

| Heterocyclic Compounds | Various bacteria and fungi | The broader class of compounds exhibits a range of antimicrobial activities. |

Assessment of Cytotoxicity in Cellular Models

The cytotoxic potential of derivatives of this compound, such as chalcones, has been a focus of anticancer research. niscpr.res.innih.govnih.gov Chalcones are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). In this context, this compound can be envisioned as a precursor to novel chalcone (B49325) structures.

Studies on various chalcone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. researchgate.net For instance, certain 2'-hydroxy chalcones have been shown to induce apoptosis and cell cycle arrest in colon cancer cells. nih.gov The cytotoxic activity is often evaluated using assays such as the MTT assay, which measures cell viability. The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. While specific data for derivatives of this compound are emerging, the established anticancer properties of the chalcone class of compounds provide a strong rationale for the continued investigation of its derivatives. niscpr.res.insemanticscholar.org

| Derivative Class | Cancer Cell Line Example | Reported Activity (IC50) |

| Chalcones | HCT116 (Colon Cancer) | Varies by specific derivative, e.g., 37.07 µM for a 2'-hydroxy chalcone. nih.gov |

| Chalcones | MDA-MB-231 (Breast Cancer) | Varies by specific derivative, e.g., 2.37 to 9.71 µg/mL for some compounds. nih.gov |

| Chalcones | CT-26 (Mouse Colon Carcinoma) | Time and dose-dependent cytotoxicity observed. niscpr.res.in |

Investigation of Antioxidant Potential in Modified Structures

The investigation into the antioxidant properties of structures derived from this compound is rooted in the broader understanding of phenolic compounds' structure-activity relationships (SAR). The antioxidant capacity of phenolics is fundamentally linked to their molecular structure, particularly the arrangement and number of hydroxyl (-OH) groups on the aromatic ring. sci-hub.boxnih.gov These groups can donate a hydrogen atom to scavenge free radicals, a key mechanism in preventing oxidative stress, which is implicated in numerous chronic diseases. semanticscholar.org

For hydroxybenzaldehydes and related phenolic structures, several structural features are known to be critical for antioxidant efficacy:

Degree of Hydroxylation : A higher number of hydroxyl groups generally correlates with increased antioxidant activity. nih.gov

Position of Hydroxyl Groups : The relative positions of the -OH groups significantly influence their radical-scavenging ability. An ortho-dihydroxy arrangement is particularly effective, as is the presence of hydroxyl groups at the meta positions (3 and 5). nih.govresearchgate.net The ability of an ortho-hydroxyl group to form an intramolecular hydrogen bond can also enhance activity. researchgate.net

Electron-Donating Groups : The presence of electron-donating substituents on the aromatic ring can increase the stability of the resulting phenoxy radical, thereby enhancing the antioxidant potential.

The this compound scaffold possesses a foundational phenolic hydroxyl group, making it a candidate for antioxidant activity. Research efforts focus on modifying this core structure to amplify its potential. By introducing additional hydroxyl groups or other functional moieties at specific positions on the benzaldehyde ring, researchers aim to create derivatives with superior free-radical scavenging capabilities. Studies on related bromophenols and dihydroxybenzaldehydes have demonstrated that such modifications can lead to potent antioxidant effects. nih.govwiserpub.com For instance, benzylic acid-derived bromophenols have been identified as effective scavengers of DPPH• and ABTS•+ radicals. nih.gov

The antioxidant power of these modified structures is often quantified through various bioanalytical methods, including ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing capacity assays. The data from these assays allow for direct comparison with standard antioxidants.

| Compound | Fe³⁺-TPTZ Reducing Ability (Absorbance at 700 nm) | Relative Activity Compared to BHT |

|---|---|---|

| Bromophenol Derivative 25 | 2.455 ± 0.004 | Higher |

| BHA (Standard) | 2.254 ± 0.004 | Higher |

| BHT (Standard) | 2.146 ± 0.002 | Reference |

| Bromophenol Derivative 26 | 2.016 ± 0.002 | Lower |

| Bromophenol Derivative 1 | 1.996 ± 0.002 | Lower |

| Trolox (Standard) | 1.993 ± 0.004 | Lower |

| α-Tocopherol (Standard) | 1.497 ± 0.002 | Lower |

Data derived from a study on the reducing ability of various bromophenol derivatives and standard antioxidants. Higher absorbance indicates greater reducing power. nih.gov

Design of Analogs for Targeted Pharmacological Interventions

The chemical architecture of this compound makes it a highly valuable scaffold for the design of analogs aimed at specific pharmacological targets. Its utility is exemplified by its role as a key intermediate in the synthesis of important pharmaceuticals, such as the long-acting β2-adrenoceptor agonists Salmeterol and Vilanterol, which are used in the treatment of asthma and COPD. patsnap.com

The strategic importance of this compound in medicinal chemistry stems from its distinct functional groups:

The Bromoacetyl Group : This group is a potent electrophile and a reactive alkylating agent. It can readily react with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes or on specific proteins. This ability to form stable, covalent bonds is a key feature in the design of irreversible inhibitors, which can provide prolonged therapeutic effects.

The Hydroxybenzaldehyde Core : The phenolic hydroxyl group and the aldehyde function on the aromatic ring provide sites for further chemical modification. These positions can be altered to fine-tune the molecule's properties, including its binding affinity, selectivity for the target, solubility, and metabolic stability.

The design of targeted analogs involves a rational approach where derivatives of the this compound scaffold are synthesized to interact with a specific biological molecule. The bromoacetyl moiety acts as a "warhead" that covalently modifies the target, while the rest of the molecular structure serves to guide the compound to the correct binding site and ensure a precise fit. By modifying the core scaffold, medicinal chemists can develop a range of analogs with tailored activities against different biological targets, including enzymes and receptors, for various therapeutic applications.

Future Directions in Drug Design and Discovery Leveraging the Scaffold

The this compound molecule is considered a versatile and privileged scaffold in drug discovery, offering substantial promise for the development of novel therapeutic agents. Its future applications are expected to extend far beyond its current use as an intermediate, leveraging its unique chemical reactivity and structural flexibility. nih.gov

Future research directions are poised to capitalize on the scaffold's inherent properties in several key areas:

Development of Novel Covalent Probes and Inhibitors : The high reactivity of the bromoacetyl group will continue to be exploited for creating highly specific covalent inhibitors for a range of enzyme targets implicated in diseases like cancer and inflammatory disorders. The scaffold provides a robust platform for attaching various binding elements to target different proteins.

Expansion into New Therapeutic Areas : By systematically modifying the core structure, libraries of novel compounds can be generated and screened for a wide array of biological activities. This approach could lead to the discovery of new leads for antimicrobial, antiviral, or neuroprotective agents. The physicochemical properties of the scaffold, which facilitate interactions like hydrogen bonding and π-π stacking, make it an attractive starting point for engaging with diverse biological macromolecules. nih.gov

Application in Targeted Protein Degradation : A burgeoning area in drug discovery is the development of technologies like Proteolysis-Targeting Chimeras (PROTACs). The this compound scaffold could be adapted for use in such systems, potentially serving as a building block for the part of the molecule that binds to a target protein, which is then marked for degradation. nih.gov

Integration of Computational Drug Design : Modern drug discovery heavily relies on computational methods. Future efforts will likely involve the use of molecular docking, molecular dynamics simulations, and quantum mechanics calculations to design and predict the efficacy of new analogs based on this scaffold. nih.gov These computational tools can help prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery process and reducing costs.

The combination of its proven utility as a synthetic intermediate and its potential as a foundational structure for new drug candidates ensures that the this compound scaffold will remain a significant focus of innovation in medicinal chemistry.

V. Advanced Analytical and Spectroscopic Characterization of the Compound and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, characteristic signals confirm the presence of all key structural motifs. The aromatic protons typically appear as multiplets in the downfield region, while the aldehydic, hydroxyl, and methylene (B1212753) protons of the bromoacetyl group have distinct chemical shifts. A representative assignment of ¹H NMR signals is detailed in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -OH | ~11.0 - 12.0 | Singlet (broad) | Phenolic hydroxyl proton |

| -CHO | ~9.8 | Singlet | Aldehydic proton |

| Ar-H | ~7.5 - 8.1 | Multiplets | Aromatic ring protons |

| -CH₂Br | ~4.78 | Singlet | Methylene protons of the bromoacetyl group |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the aldehyde and ketone groups, the aromatic carbons, and the methylene carbon of the bromoacetyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. For example, the aldehydic and ketonic carbonyl carbons are highly deshielded and appear significantly downfield.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O (Ketone) | ~190 - 200 | Bromoacetyl carbonyl carbon |

| C=O (Aldehyde) | ~185 - 195 | Aldehydic carbonyl carbon |

| C-OH (Aromatic) | ~155 - 165 | Aromatic carbon attached to the hydroxyl group |

| C-H (Aromatic) | ~115 - 140 | Aromatic methine carbons |

| C-C=O (Aromatic) | ~125 - 135 | Aromatic quaternary carbons |

| -CH₂Br | ~30 - 40 | Methylene carbon of the bromoacetyl group |

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its key functional groups.

The presence of a broad band in the region of 3200–3400 cm⁻¹ is a clear indication of the O-H stretching vibration of the phenolic hydroxyl group. The carbonyl (C=O) stretching vibrations of the aldehyde and the α-halo ketone are particularly diagnostic, typically appearing as strong absorptions around 1680 cm⁻¹. Vibrations associated with the aromatic ring and the C-Br bond provide further structural confirmation.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3400 (broad) | Phenolic hydroxyl group |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Aromatic C-H |

| C-H Stretch (Aldehyde) | ~2700 - 2900 | Aldehydic C-H |

| C=O Stretch | ~1680 (strong) | Aldehyde and Ketone carbonyl groups |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Aromatic ring |

| C-Br Stretch | ~500 - 600 | Alkyl bromide |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which helps to confirm its molecular formula. The molecular ion peak (M⁺) in the mass spectrum validates the compound's molecular weight.

Given the molecular formula C₉H₇BrO₃, the exact mass is 241.95786 Da. nih.gov Due to the presence of bromine, the molecular ion appears as a characteristic doublet of peaks (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The observed molecular ion peaks would be at approximately m/z 242 and m/z 244.

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound may include:

Alpha-cleavage: Loss of the bromine atom (-Br) or the bromoacetyl radical (•CH₂Br).

Loss of carbon monoxide: Ejection of a CO molecule from the aldehyde group.

Cleavage of the bromoacetyl group: Fragmentation leading to an ion corresponding to the hydroxybenzoyl moiety.

| Ion | m/z (approximate) | Possible Identity |

| [C₉H₇BrO₃]⁺ | 242 / 244 | Molecular Ion (M⁺) |

| [C₉H₇O₃]⁺ | 163 | [M - Br]⁺ |

| [C₈H₅BrO₂]⁺ | 212 / 214 | [M - CHO]⁺ |

| [C₇H₅O₂]⁺ | 121 | [M - COCH₂Br]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For derivatives of this compound, such as thiosemicarbazones, X-ray crystallography has been used to resolve crystal packing and confirm stereochemistry. researchgate.net Studies on related molecules like 2-Bromo-5-hydroxybenzaldehyde show that intermolecular hydrogen bonds, for instance between the hydroxyl and carbonyl groups of adjacent molecules, can dictate the crystal packing, often forming structures like zigzag chains. researchgate.net The analysis can also reveal subtle conformational details, such as the degree to which the aldehyde and bromoacetyl groups are twisted relative to the plane of the benzene (B151609) ring. researchgate.net This level of detail is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the components of a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically used.

Stationary Phase: A nonpolar column, such as C18 or C8.

Mobile Phase: A polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

Detection: A UV detector is highly effective, as the aromatic ring and carbonyl groups are strong chromophores.

This technique is also vital for monitoring reaction progress, allowing for the identification of starting materials, intermediates, the desired product, and any by-products, thereby aiding in the optimization of reaction conditions.

Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound might require derivatization or high-temperature columns, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for separating and identifying components in a reaction mixture. researchgate.net The retention time from the GC provides separation, while the mass spectrum from the MS provides structural identification of each component.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, and what factors influence yield?

- Methodological Answer : The compound is typically synthesized via bromoacetylation of 2-hydroxybenzaldehyde derivatives. For example, in the preparation of its thiosemicarbazone derivative, 5-(2-bromoacetyl)-2-hydroxybenzamide is used as an alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, yielding 95% product after purification by recrystallization . Key factors include stoichiometric control of bromoacetylating agents, reaction temperature (ambient to 80°C), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Post-synthesis purification via column chromatography or recrystallization improves purity (>99%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Storage at 2–8°C in an inert atmosphere (e.g., argon or nitrogen) is critical to prevent degradation via hydrolysis or oxidation . Containers must be tightly sealed to avoid moisture ingress. Lab safety protocols, such as wearing nitrile gloves and using fume hoods, are essential during handling due to potential irritancy . Emergency measures (e.g., eye washes, safety showers) should be accessible per OSHA guidelines .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.49–8.01 (aromatic protons), δ 5.85 (hydroxyl), and δ 4.78 (bromoacetyl CH₂) confirm the structure .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 243.05 (M⁺) validate molecular weight .

- IR Spectroscopy : Bands near 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch) are diagnostic .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in derivatives (e.g., thiosemicarbazones) .

Advanced Research Questions

Q. How can researchers address unexpected by-products during the synthesis of this compound derivatives?

- Methodological Answer : By-products (e.g., regioisomers or hydrolysis products) can arise from competing reactions. Strategies include:

- Reaction Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

- Condition Optimization : Adjust temperature, solvent polarity, or catalyst loading to suppress side reactions.

- Structural Elucidation : Combine 2D NMR (COSY, HSQC) and X-ray crystallography to resolve ambiguous structures, as demonstrated in the isolation of 3-(chloromethyl)-2-hydroxybenzaldehyde during related syntheses .

Q. What are the challenges in determining the crystal structure of this compound derivatives, and how can they be mitigated?

- Methodological Answer :

- Crystal Quality : Poor crystal growth due to hygroscopicity or polymorphism can be mitigated by slow evaporation in mixed solvents (e.g., DCM/hexane).

- Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation, 296 K) with R-factor < 0.05 ensures accuracy .

- Hydrogen Bonding : Intramolecular H-bonds between hydroxyl and carbonyl groups complicate packing; computational modeling (Mercury Software) aids in interpreting lattice interactions .

Q. How can computational methods complement experimental data in studying the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., bromoacetyl group reactivity in nucleophilic substitutions) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in Vilanterol synthesis) using AutoDock Vina .

- Spectroscopic Simulation : Tools like ACD/Labs or MestReNova simulate NMR spectra to validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.